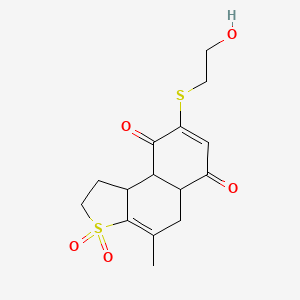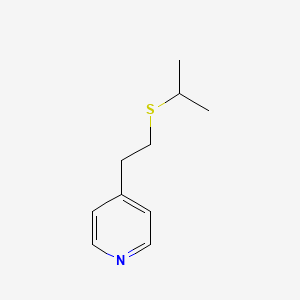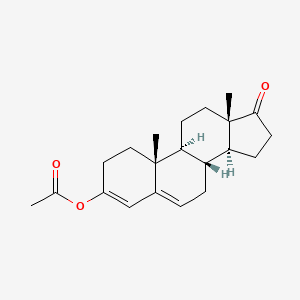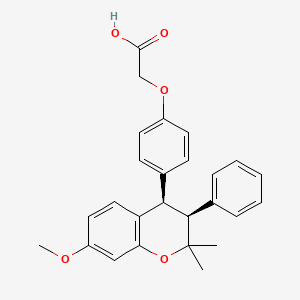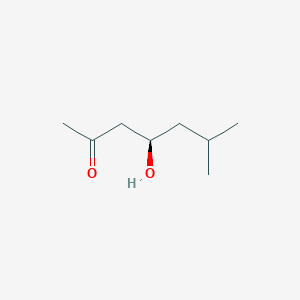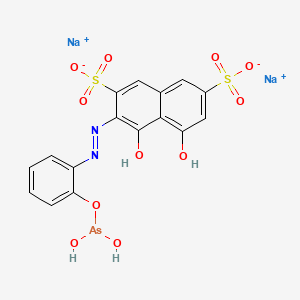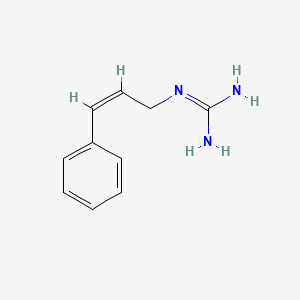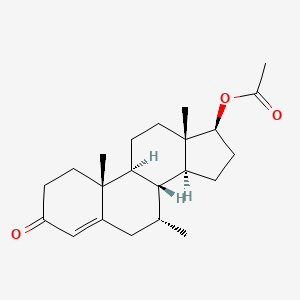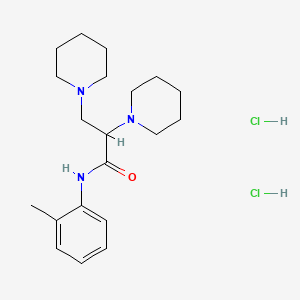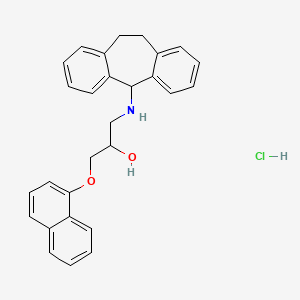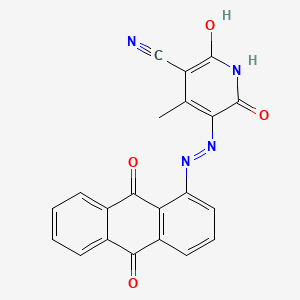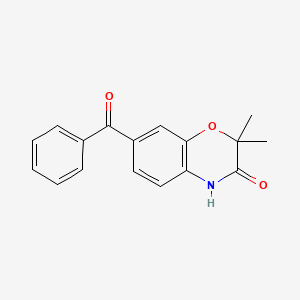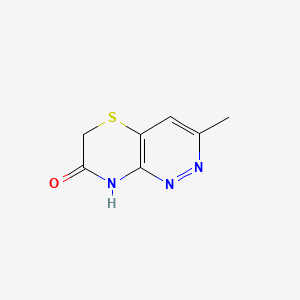
2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” typically involves multi-step organic reactions. Common starting materials might include pyridazine derivatives and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective processes.
化学反応の分析
Types of Reactions
“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for successful transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action for “2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Similar compounds might include other heterocyclic molecules with nitrogen and sulfur atoms, such as thiazoles, thiadiazines, and pyridazines.
Uniqueness
“2H-Pyridazino(3,4-e)thiazin-7(6H)-one, 3-methyl-” is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
82608-24-0 |
|---|---|
分子式 |
C7H7N3OS |
分子量 |
181.22 g/mol |
IUPAC名 |
3-methyl-8H-pyridazino[4,3-b][1,4]thiazin-7-one |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-5-7(10-9-4)8-6(11)3-12-5/h2H,3H2,1H3,(H,8,10,11) |
InChIキー |
XOZKAVVDWQPCQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC(=O)CS2)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


